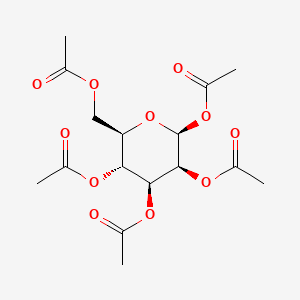

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose

Descripción general

Descripción

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose is a derivative of mannose, a monosaccharide. This compound is characterized by the presence of five acetyl groups attached to the mannopyranose ring. It is commonly used in various chemical and biological applications due to its unique structural properties .

Métodos De Preparación

The synthesis of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose typically involves the acetylation of mannose. The process includes the reaction of mannose with acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the pentaacetate derivative . Industrial production methods often utilize similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for deprotecting acetyl groups. Under acidic or basic conditions, the acetyl groups are cleaved to regenerate free hydroxyls.

Key Findings:

-

Acid-Catalyzed Hydrolysis : In anhydrous ethyl ether or solvent-free conditions at 110°C, selective deacetylation occurs at the anomeric position (C1), yielding 2,3,4,6-tetra-O-acetyl-α-D-mannopyranose .

-

Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., NaOH) remove all acetyl groups, producing free D-mannose .

Mechanistic Insight :

Computational studies using B3LYP/6-31G* and MP2/6-31G* methods show that BF₃ activates the anomeric acetyl group via a Lewis acid interaction (binding energy: -5.4 kcal/mol), facilitating selective hydrolysis .

| Interaction Site | Bond Distance (O···B) | Binding Energy (MP2) |

|---|---|---|

| Anomeric acetyl group | 1.76 Å | -5.4 kcal/mol |

| Pyranoside oxygen | 2.44 Å | -2.9 kcal/mol |

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosidic bond formation.

Key Applications:

-

Spiroketal Glycosides : Used in stereospecific synthesis via alkylidenecarbene C-H insertion, yielding α-configured products .

-

Glycopyranoside Phosphates : Prepared for studying T-lymphocyte inflammatory diseases .

Reaction Conditions :

-

Catalyzed by BF₃·Et₂O or ZnCl₂ at 110°C.

-

Polar solvents like DMSO favor β-anomer formation due to solvation effects .

Substitution Reactions

Acetyl groups at non-anomeric positions can be selectively substituted.

Examples:

-

Benzoylation : Reaction with 3-bromobenzoyl chloride replaces acetyl groups, retaining α-configuration at C1 in glucose derivatives but inverting to β in mannose analogs .

-

Silylation : Trimethylsilyl groups replace acetyl groups under anhydrous conditions .

Thermodynamic Preference :

Gas-phase computations reveal α-anomers are 2.7 kcal/mol more stable than β-anomers. In polar solvents like DMSO, β-anomers dominate due to higher solvation energy (-26.8 kcal/mol vs. -22.8 kcal/mol for α) .

Oxidation Reactions

Oxidation targets the carbohydrate backbone or acetyl groups.

Reported Pathways:

-

Primary Alcohol Oxidation : Using CrO₃ or TEMPO/NaClO oxidizes the C6 hydroxymethyl group to a carboxylate.

-

Acetyl Group Oxidation : Strong oxidants like KMnO₄ degrade acetyl groups to CO₂, though this is less common .

Stability and Degradation

-

Thermal Stability : Degrades above 150°C, forming charred residues.

-

Solvent Effects : Stable in chloroform, methanol, and dichloromethane but hydrolyzes rapidly in aqueous acidic/basic media .

Comparative Reactivity with Analogues

Reactivity differences between β-D-mannopyranose and β-D-glucopyranose pentaacetates:

| Parameter | β-D-Mannopyranose Pentaacetate | β-D-Glucopyranose Pentaacetate |

|---|---|---|

| Hydrolysis Rate (C1) | Slower | Faster |

| Anomeric Configuration | Retains β-configuration | Inverts to α-configuration |

| Solubility in DMSO | Moderate | High |

Aplicaciones Científicas De Investigación

Glycobiology

Key Building Block for Carbohydrate Synthesis

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose serves as an essential precursor in the synthesis of complex carbohydrates. It is utilized in the formation of glycoproteins and glycolipids, which are crucial for understanding cellular interactions and functions. Researchers use this compound to investigate glycosylation patterns and their implications in biological systems .

Drug Development

Enhancing Drug Delivery Systems

In drug formulation, this compound contributes to the development of drug delivery systems that improve the stability and bioavailability of therapeutic agents. Its ability to modify the pharmacokinetics of drugs makes it valuable in creating more effective treatments for various diseases .

Food Industry

Natural Sweetener and Flavor Enhancer

In the food sector, 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose acts as a natural sweetener and flavor enhancer. It provides an alternative to synthetic additives, appealing to consumers seeking healthier options. Its incorporation into food products can enhance taste while maintaining a clean label .

Cosmetics

Moisturizing Agent in Skincare Products

The compound's moisturizing properties are leveraged in cosmetic formulations. It enhances skin hydration and texture, making it a popular ingredient in skincare products aimed at improving skin health and appearance. Its ability to interact positively with skin cells supports its use in cosmetic chemistry .

Biotechnology

Production of Oligosaccharides

In biotechnology applications, 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is used in the production of oligosaccharides. These oligosaccharides are critical for various applications including vaccine development and as prebiotics that promote gut health. The compound's role as a glycosylation agent is particularly important in synthesizing carbohydrate derivatives essential for biotechnological innovations .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic effects of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose:

Table 1: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Glycosylation Studies | Used as a glycosyl donor for synthesizing glycosides. |

| Cell Adhesion Studies | Inhibits selectin-mediated cell adhesion; potential anti-inflammatory effects. |

| Antitumor Activity | Preliminary studies suggest cytotoxic effects against cancer cell lines. |

| Pharmacokinetics | Stability under physiological conditions influences bioavailability. |

Mecanismo De Acción

The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific positions on the mannopyranose ring. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoproteins .

Comparación Con Compuestos Similares

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be compared with other similar compounds such as:

Glucose pentaacetate: Similar in structure but derived from glucose instead of mannose.

Galactose pentaacetate: Another similar compound derived from galactose.

Tetraacetyl derivatives: Compounds with four acetyl groups instead of five, such as tetra-O-acetyl-D-mannopyranose.

The uniqueness of this compound lies in its specific acetylation pattern and its use in selective glycosylation reactions .

Actividad Biológica

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose (CAS No. 4026-35-1) is an acetylated derivative of mannose that plays a significant role in various biological processes. This compound has garnered attention for its potential applications in biochemical research and therapeutic development due to its unique structural properties and biological activities.

Chemical Structure and Properties

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is characterized by the presence of five acetyl groups attached to the mannopyranose backbone. Its molecular formula is C₁₆H₂₂O₁₁, with a molecular weight of 390.34 g/mol. The compound typically exhibits a melting point of approximately 68 °C and is soluble in organic solvents like chloroform and methanol .

Target Interaction

The primary biological activity of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose involves its interaction with selectins—cell adhesion molecules that play critical roles in immune responses and inflammation. By acting as a glycosylation agent, this compound can inhibit selectin-mediated cell adhesion, potentially modulating immune responses .

Biochemical Pathways

The compound influences several key biochemical pathways:

- Cell Adhesion Pathway : It inhibits selectin interactions, which are crucial for leukocyte recruitment during inflammation.

- Glycosylation Processes : It serves as a glycosyl donor in the synthesis of glycosides and other carbohydrate derivatives .

Biological Activities

- Anti-inflammatory Effects : By inhibiting selectin-mediated adhesion, the compound may reduce inflammation by preventing leukocyte migration to inflamed tissues.

- Antitumor Activity : Preliminary studies suggest that derivatives of mannose may exhibit cytotoxic effects against certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation .

- Glycosylation Studies : The compound is utilized in research to explore glycosylation patterns and their implications in various biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose:

Table 1: Summary of Research Findings

Pharmacokinetics and Dosage Effects

The pharmacokinetics of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose suggest that its bioavailability can be influenced by its solubility and stability under physiological conditions. Studies indicate that while the compound is stable under standard conditions, prolonged exposure or harsh environments can lead to degradation and reduced biological activity .

Dosage Considerations

- Low Doses : Beneficial effects on metabolic activity and cellular function.

- High Doses : Potential toxic effects leading to cellular damage; highlights the need for dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose, and how can reaction conditions be optimized for scale-up?

- Methodology : The synthesis typically involves sequential acetylation of D-mannose under controlled conditions. Key steps include:

- Selective protection : Use of benzyl bromide (BnBr) and tetrabutylammonium bromide (Bu₄NBr) to achieve regioselective acetylation .

- Deprotection : Hydrazine-mediated removal of the C-1 acetate group, followed by alkylation with tert-butyl bromoacetate to introduce functional handles .

- Scale-up optimization : Adjusting stoichiometry of reagents (e.g., Bu₂SnO as a catalyst) and optimizing column chromatography eluents (e.g., ethyl acetate/hexane gradients) to improve yield (≥75%) and purity (>95%) .

Q. Which purification techniques are most effective for isolating 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose from complex reaction mixtures?

- Methodology :

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:9 → 1:4) gradients to separate acetylated intermediates .

- Hydrogenolysis : For deprotected derivatives, Pd(OH)₂/C under H₂ atmosphere removes benzyl groups without affecting acetyl moieties .

- Crystallization : Ethanol/water mixtures (3:1 v/v) can precipitate the product with ≥90% recovery .

Advanced Research Questions

Q. How can advanced spectroscopic methods resolve structural ambiguities in acetylated mannopyranose derivatives?

- Methodology :

- 2D NMR : HSQC and HMBC experiments correlate ¹H and ¹³C signals to confirm acetylation sites (e.g., δ 20–22 ppm for methyl groups in acetate) and anomeric configuration (α/β) .

- High-resolution MS : ESI-MS (e.g., [M + Na]⁺) with <5 ppm mass accuracy validates molecular formulas (e.g., C₁₆H₂₂O₁₁, MW 390.35) .

- Isotopic labeling : Synthesis of ¹³C-labeled analogs (e.g., 1,2-¹³C₂-mannopyranose) enables tracing of glycosylation pathways via ¹³C NMR .

Q. What strategies address contradictions in glycosylation efficiency data when using this compound as a glycosyl donor?

- Methodology :

- Activation conditions : Compare trifluoromethanesulfonic anhydride (Tf₂O) vs. N-iodosuccinimide (NIS) promoters to optimize leaving-group displacement .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance glycosyl acceptor solubility, improving coupling yields (>80%) .

- Kinetic analysis : Monitor reaction progress via TLC or HPLC to identify side products (e.g., orthoester formation) and adjust temperature/pH .

Q. How can this compound be used to design carbohydrate-based probes for studying lectin interactions?

- Methodology :

- Functionalization : Introduce fluorescent tags (e.g., FITC) at the C-6 position via carbodiimide-mediated coupling .

- Surface immobilization : Use thiol-ene "click" chemistry to attach acetylated mannopyranose to gold nanoparticles for SPR-based binding assays .

- Competitive assays : Compare binding affinity (Kd) of acetylated vs. deacetylated derivatives to map lectin active sites .

Q. What are the challenges in synthesizing isotopically labeled derivatives for metabolic tracing studies?

- Methodology :

- ¹³C-labeling : React 1,2-¹³C₂-mannose with acetic anhydride under HBr catalysis to generate 2,3,4,6-tetra-O-acetyl-α-D-[1,2-¹³C₂]-mannopyranosyl bromide .

- Purification : Use size-exclusion chromatography to separate labeled products from unreacted starting materials .

- Validation : Confirm isotopic enrichment (>98%) via ¹³C NMR (e.g., δ 95–100 ppm for anomeric carbon) .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.